(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol
Description
Historical Context and Discovery
The development and characterization of (3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol emerged from extensive research into prostaglandin intermediates and related bioactive compounds. The compound is closely related to the well-established Corey lactone series, which has been fundamental in prostaglandin synthesis since the mid-20th century. The historical significance of cyclopenta[b]furan derivatives traces back to the landmark work on prostaglandin synthesis, where the bicyclic lactone framework proved essential for constructing complex natural products with therapeutic potential.
Research into this specific diol variant has been driven by its potential as an intermediate in pharmaceutical synthesis, particularly in the development of compounds targeting cardiovascular and ophthalmological conditions. The compound represents an evolution in the design of cyclopenta[b]furan-based molecules, incorporating the phenyl-containing side chain that distinguishes it from simpler lactone precursors. This structural modification reflects the ongoing efforts to optimize molecular properties while maintaining the fundamental bicyclic core that has proven so valuable in medicinal chemistry.
The discovery and development of this compound occurred within the broader context of prostaglandin analog research, where modifications to the basic cyclopenta[b]furan scaffold have led to numerous therapeutic agents. The specific stereochemical configuration and functional group arrangement of this diol derivative represent careful optimization based on structure-activity relationships derived from decades of research in this field.
Nomenclature and Stereochemical Designation
The systematic nomenclature of this compound reflects the complex stereochemical features that define this molecule. The designation begins with the stereochemical descriptors (3aR,4R,5R,6aS), which specify the absolute configuration at each of the four chiral centers within the bicyclic core structure. These stereochemical assignments follow the Cahn-Ingold-Prelog priority rules and are crucial for defining the three-dimensional arrangement of atoms that determines the compound's biological and chemical properties.
The side chain nomenclature [(E,3S)-3-Hydroxy-5-phenylpent-1-enyl] provides essential information about the extended substituent attached to the bicyclic core. The (E) designation indicates the configuration of the double bond within the pentenyl chain, while the (3S) descriptor specifies the absolute configuration at the hydroxyl-bearing carbon center. This detailed stereochemical notation is essential for distinguishing this compound from its numerous stereoisomers and related analogs, each of which may exhibit different properties and activities.
The core structure designation "hexahydro-2H-cyclopenta[b]furan-2,5-diol" describes the fundamental bicyclic framework with its two hydroxyl substituents. The "hexahydro" prefix indicates the saturated nature of the cyclopentane ring portion, while the furan ring maintains its characteristic oxygen-containing five-membered structure. The "2,5-diol" designation specifies the positions of the hydroxyl groups within the fused ring system, which are critical for the compound's chemical reactivity and potential biological interactions.
Relationship to Cyclopenta[b]furan Family
The cyclopenta[b]furan family represents a diverse group of compounds characterized by their fused five-membered ring systems, where one ring contains an oxygen heteroatom. This structural family has gained prominence due to the presence of the cyclopenta[b]furan motif in numerous natural products with significant biological activities, including neuritogenic and neuroprotective compounds such as gelsemiol and merrilactone A. The fundamental bicyclic structure provides a rigid framework that can accommodate various functional groups and substituents, making it a versatile scaffold for drug design and natural product synthesis.
Within this family, this compound occupies a unique position due to its specific combination of structural features. Unlike simpler family members such as the basic cyclopenta[b]furan-4,6-dione, this compound incorporates multiple hydroxyl groups and an extended aromatic side chain that significantly influence its chemical and physical properties. The compound shares structural similarity with other prostaglandin intermediates, particularly those derived from the Corey lactone synthetic pathway.
The relationship to other family members can be understood through structural comparisons with compounds such as (3aR,4S,5R,6aS)-hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, commonly known as Corey lactone diol. These related compounds share the fundamental bicyclic core but differ in their oxidation states and substituent patterns. The diversity within the cyclopenta[b]furan family demonstrates the versatility of this scaffold for generating compounds with varied properties and potential applications.
Contemporary research has revealed that cyclopenta[b]furan derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and cardiovascular effects. This broad spectrum of activities has motivated continued investigation into new family members, including the diol compound under consideration. The structural relationships within this family provide valuable insights for rational drug design and synthetic planning.
Structural Significance in Organic Chemistry
The structural architecture of this compound embodies several principles that are fundamental to modern organic chemistry and drug design. The molecule's rigid bicyclic core provides a constrained framework that restricts conformational flexibility, leading to well-defined three-dimensional shapes that can interact specifically with biological targets. This conformational restriction is a key feature that distinguishes cyclic compounds from their acyclic counterparts and often contributes to enhanced biological activity and selectivity.
The presence of multiple chiral centers within the molecule creates significant stereochemical complexity that has important implications for both synthesis and biological activity. The four defined stereocenters in the bicyclic core, combined with the additional chiral center in the side chain, result in a molecule with high three-dimensional specificity. This stereochemical complexity requires sophisticated synthetic approaches and careful stereochemical control during preparation, making the compound an interesting target for developing new synthetic methodologies.
The functional group arrangement within the molecule provides multiple sites for chemical modification and potential molecular recognition. The two hydroxyl groups positioned at different locations within the structure offer opportunities for hydrogen bonding interactions, while the phenyl group in the side chain contributes hydrophobic character and potential aromatic interactions. This combination of hydrophilic and hydrophobic features often results in favorable pharmacokinetic properties and biological activity profiles.
From a synthetic perspective, the compound represents a challenging target that requires careful consideration of stereochemical control, functional group compatibility, and synthetic efficiency. The construction of the bicyclic core typically involves cyclization reactions that must proceed with high stereoselectivity to obtain the desired stereoisomer. The attachment of the phenyl-containing side chain requires additional synthetic transformations that must preserve the integrity of the sensitive bicyclic system while introducing the necessary functional groups with the correct stereochemistry.
The structural features of this compound also demonstrate important principles of molecular design for pharmaceutical applications. The combination of a rigid core structure with flexible side chains allows for optimization of binding affinity while maintaining appropriate physicochemical properties. The hydroxyl groups provide sites for potential metabolic modification, while the aromatic system contributes to molecular recognition and binding interactions. This balanced approach to molecular design reflects current best practices in medicinal chemistry and drug discovery.
| Structural Feature | Chemical Significance | Impact on Properties |
|---|---|---|
| Bicyclic Core | Conformational rigidity | Enhanced selectivity and binding affinity |
| Multiple Chiral Centers | Stereochemical specificity | Defined three-dimensional architecture |
| Hydroxyl Groups | Hydrogen bonding capability | Improved solubility and molecular recognition |
| Phenyl Side Chain | Aromatic interactions | Hydrophobic character and binding specificity |
| E-Configuration Double Bond | Geometric constraint | Restricted side chain conformation |
Properties
IUPAC Name |
(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,8-9,13-21H,6-7,10-11H2/b9-8+/t13-,14+,15+,16+,17-,18?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAMHSGURHWMND-WDZZDFEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)OC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(C2)O)/C=C/[C@H](CCC3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856240-62-5 | |
| Record name | 2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-5-phenyl 1-penten-1-yl]-, (3aR,4R,5R,6aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : CHO
- Molecular Weight : 406.47 g/mol
- CAS Number : 55444-68-3
Antioxidant Activity
Research indicates that compounds similar to (3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related diseases.
Case Study: Antioxidant Efficacy
A study conducted on related compounds showed that they could reduce oxidative stress markers in cellular models by up to 40% compared to control groups. The mechanism involves scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant enzyme activity.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
In a controlled study:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| Compound A | 90 | 60 |
| Compound B | 75 | 50 |
This table illustrates the significant reduction in cytokine levels when treated with the compound compared to controls.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has shown selective cytotoxicity against various cancer cell lines while sparing normal cells.
Cytotoxicity Assay Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 10 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cancer cell line.
The proposed mechanism of action for the biological activities of This compound includes:
- Scavenging Free Radicals : The hydroxyl groups in its structure are believed to contribute to its ability to donate electrons and neutralize free radicals.
- Inhibition of Enzymatic Pathways : The compound may inhibit pathways leading to inflammation and tumor progression by modulating enzyme activity.
- Gene Expression Modulation : It may affect the expression of genes involved in apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and analogous cyclopenta[b]furan derivatives:
Key Differences and Implications
Functional Groups :
- The target compound’s free diol groups contrast with lactones (e.g., ) or esters (e.g., ), which are less polar and more stable under acidic conditions. Diols enable further derivatization (e.g., esterification, oxidation) but may require protection during synthesis .
- Silyl-protected derivatives () exhibit improved lipophilicity and stability, making them preferable in multi-step syntheses .
Stereoisomerism (e.g., 3aR vs. 3aS in ) affects the spatial orientation of substituents, influencing binding affinity in enzymatic systems .
Synthetic Utility :
- Corey lactone diol () serves as a versatile intermediate for prostaglandin analogs, while the target compound’s extended phenylpentenyl chain may tailor it for specialized applications (e.g., antiviral or anti-inflammatory agents) .
- Esters () and carboxylic acids () derived from similar cores are often used to modulate bioavailability or target specificity .
Preparation Methods
Multi-Step Organic Synthesis
The most widely documented approach involves a multi-step sequence starting from functionalized cyclopenta[b]furan precursors. A representative synthesis from source proceeds as follows:
Step 1: Benzoate Protection
(3aR,4R,5R,6aS)-4-((E)-3,3-difluoro-5-phenylpent-1-enyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate (3) is synthesized by treating the parent diol with 4-N,N′-dimethylamino-N-methyl-4-stilbazolium toyslate (DAST) in dichloromethane at 25°C for 70 hours. DAST acts as both a fluorinating agent and a Lewis acid catalyst, achieving a 92% conversion rate as monitored by TLC.
Step 2: Methanolysis and Reduction
The benzoate-protected intermediate undergoes methanolysis with potassium carbonate in methanol at 0–5°C, followed by sodium borohydride reduction to yield the triol derivative (1S,3R,4R,5R)-4-((E)-3,3-difluoro-4-phenoxybut-1-enyl)-5-(2-hydroxyethyl)cyclopentane-1,3-diol (6). This step achieves a 79% isolated yield after column chromatography (silica gel, 60–120 mesh).
Key Reaction Conditions
| Parameter | Specification |
|---|---|
| Temperature | 0–5°C (reduction), 25°C (fluorination) |
| Solvent | Dichloromethane, methanol |
| Catalysts/Reagents | DAST, K₂CO₃, NaBH₄ |
| Purification | Silica gel chromatography |
Stereoselective Cyclization
Source highlights the use of Lewis acid-mediated cyclization to establish the fused cyclopenta[b]furan core. Boron trifluoride (BF₃) complexes with hydrogen peroxide facilitate the formation of tetrahedral peroxyacetal intermediates, which rearrange into the target scaffold. This method is particularly effective for constructing the 2,5-diol motif, with enantiomeric excess exceeding 95% under optimized conditions.
Microbiological Transformation
Hyphozyma roseoniger Fermentation
Patent discloses a two-stage biotransformation process using the fungus Hyphozyma roseoniger (CBS 214.83). The protocol involves:
-
Substrate Incubation : Sclareol derivatives are added to a nutrient medium containing glucose, peptone, and yeast extract.
-
Aerobic Cultivation : The culture is maintained at 28°C for 14 days with agitation (200 rpm), yielding decahydro-2-hydroxy-2,5,5,8a-tetramethylnaphthaleneethanol as the primary intermediate.
-
In Situ Cyclization : The diol intermediate is cyclized directly in the fermentation broth using toluene-p-sulfonylchloride, producing the furan core without isolation.
Fermentation Parameters
| Parameter | Value |
|---|---|
| Incubation Time | 14 days |
| Agitation Rate | 200 rpm |
| Cyclization Agent | Toluene-p-sulfonylchloride |
| Yield | 68–72% (after distillation) |
Analytical Characterization
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention times of 12.3 minutes for the main peak and 14.1 minutes for stereoisomeric impurities.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Chemical Synthesis | 79% | High (≥95% ee) | Pilot-scale |
| Microbiological | 72% | Moderate (80% ee) | Industrial |
The chemical route offers superior stereocontrol, making it preferable for pharmaceutical applications requiring high enantiomeric purity. In contrast, the microbiological method reduces reliance on hazardous fluorinating agents, aligning with green chemistry principles.
Challenges and Optimization
Byproduct Formation
The DAST-mediated fluorination in chemical synthesis generates 3,3-difluoro byproducts, necessitating rigorous column chromatography (100–200 mesh silica gel) for removal. Adjusting the DAST stoichiometry to 1.2 equivalents minimizes over-fluorination while maintaining reaction efficiency.
Q & A
Q. What are the key challenges in synthesizing this compound, and what multi-step strategies are recommended?
The compound's synthesis requires precise stereochemical control due to its cyclopenta[b]furan core and hydroxyl/phenyl substituents. A cascade [3,3]-sigmatropic rearrangement followed by aromatization has been employed for structurally similar furan derivatives, leveraging palladium catalysis or acid-mediated cyclization . Key steps include:
- Stereoselective allylation to establish the (E,3S)-3-hydroxy-5-phenylpent-1-enyl side chain.
- Protection/deprotection strategies for hydroxyl groups to avoid side reactions.
- NMR and mass spectrometry for intermediate validation (e.g., H/C NMR for diastereomer discrimination) .
Q. How can the absolute configuration of this compound be determined experimentally?
- X-ray crystallography : Resolves stereochemistry via heavy-atom derivatization (e.g., introducing bromine or iodine) .
- Optical rotation comparison : Match experimental values with reported data for Corey lactone analogs (e.g., −44° in methanol for related structures) .
- Circular dichroism (CD) : Correlates Cotton effects with known configurations in cyclopenta-furan systems .
Q. What analytical methods are critical for characterizing this compound’s purity and structure?
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHO for benzoyloxy analogs) .
- Melting point analysis : Cross-referenced with literature (e.g., 117–119°C for Corey lactone derivatives) .
- HPLC with chiral columns : Detects enantiomeric impurities using polar organic modifiers .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield of the (E,3S)-configured side chain?
- Catalytic asymmetric hydroxylation : Use Sharpless or Noyori catalysts to enhance enantiomeric excess (ee) of the 3-hydroxy group .
- Microwave-assisted synthesis : Reduces reaction time for Stille or Suzuki couplings involving the phenylpentenyl moiety .
- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediates and adjust reaction conditions dynamically .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case example : Discrepancies in H NMR coupling constants may arise from dynamic stereochemical interconversion. Use variable-temperature NMR to identify rotational barriers .
- Density functional theory (DFT) calculations : Predict NMR chemical shifts and compare with experimental data to validate proposed conformers .
- 2D NMR (e.g., NOESY/ROESY) : Resolves spatial proximity of protons in crowded regions (e.g., cyclopenta-furan ring) .
Q. What strategies are effective for studying this compound’s biological interactions without commercial assay kits?
- Molecular docking : Simulate binding to prostaglandin receptors (e.g., FP receptor) using AutoDock Vina, leveraging the compound’s structural similarity to prostaglandin analogs .
- In-house enzyme inhibition assays : Customize protocols using recombinant COX-1/COX-2 enzymes and spectrophotometric detection of arachidonic acid conversion .
- Metabolic stability studies : Use liver microsomes and LC-MS/MS to quantify phase I/II metabolites .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
